Barbituric acid, 5-isopropenyl-5-methyl-
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Overview
Description
5-Isopropenyl-5-methylbarbituric acid is a derivative of barbituric acid, a compound known for its diverse pharmacological and biological applications. This compound is characterized by its unique structure, which includes an isopropenyl group and a methyl group attached to the barbituric acid core. The molecular formula of 5-Isopropenyl-5-methylbarbituric acid is C11H10N2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropenyl-5-methylbarbituric acid typically involves the reaction of barbituric acid with isopropenyl and methyl substituents under controlled conditions. One common method includes the use of a base-catalyzed reaction where barbituric acid is treated with isopropenyl bromide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 5-Isopropenyl-5-methylbarbituric acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-Isopropenyl-5-methylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
5-Isopropenyl-5-methylbarbituric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Isopropenyl-5-methylbarbituric acid is primarily related to its interaction with the central nervous system. It exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA, which leads to sedation and anticonvulsant effects. Additionally, it may interact with other neurotransmitter systems, including the glutamate receptors, to modulate neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: The parent compound, known for its sedative and hypnotic properties.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Pentobarbital: A short-acting barbiturate used for anesthesia and sedation.
Uniqueness
5-Isopropenyl-5-methylbarbituric acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the isopropenyl group enhances its reactivity in substitution reactions, while the methyl group influences its pharmacokinetic profile and biological activity .
Properties
CAS No. |
67051-35-8 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-methyl-5-prop-1-en-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H10N2O3/c1-4(2)8(3)5(11)9-7(13)10-6(8)12/h1H2,2-3H3,(H2,9,10,11,12,13) |
InChI Key |
BHCOBDVPTWTVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(C(=O)NC(=O)NC1=O)C |
Origin of Product |
United States |
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